molecular formula C₂₀H₂₈N₂O₉ B1140352 Vorinostat-o-glucuronido CAS No. 863456-50-2

Vorinostat-o-glucuronido

Número de catálogo: B1140352
Número CAS: 863456-50-2
Peso molecular: 440.44
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vorinostat-o-glucuronide, also known as Vorinostat-o-glucuronide, is a useful research compound. Its molecular formula is C₂₀H₂₈N₂O₉ and its molecular weight is 440.44. The purity is usually 95%.
BenchChem offers high-quality Vorinostat-o-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vorinostat-o-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapia contra el cáncer

Vorinostat es un inhibidor de la histona desacetilasa que ha demostrado actividad preclínica en numerosos modelos de cáncer {svg_1}. Actualmente está indicado para el tratamiento de pacientes con linfoma cutáneo de células T (CTCL) avanzado {svg_2}. La investigación clínica está en curso para la terapia de otros tumores sólidos y neoplasias hematológicas, ya sea como monoterapia o en combinación con otros agentes quimioterapéuticos {svg_3}.

Tratamiento del sarcoma de tejidos blandos

Se ha estudiado la acumulación intracelular de vorinostat y su relación con la actividad de la histona desacetilasa en pacientes con sarcoma de tejidos blandos {svg_4}. La inhibición celular de HDAC aumentó en paralelo con las concentraciones de vorinostat en plasma y células mononucleares de sangre periférica (PBMC) {svg_5}.

Sistema de administración de fármacos

Se ha desarrollado un sistema de administración de fármacos auto-microemulsificante (SMEDDS) para mejorar la biodisponibilidad oral de vorinostat {svg_6}. Esto podría mejorar potencialmente la efectividad del fármaco en diversas aplicaciones.

Neuroplasticidad

El ácido hidroámico de suberoylanilida (SAHA) es una molécula impulsora de la neuroplasticidad {svg_7}. Modula y promueve la neuroplasticidad en condiciones saludables y de enfermedad {svg_8}. Tiene implicaciones para las enfermedades neurológicas, ya que puede mejorar la memoria, el aprendizaje, el comportamiento y corregir el funcionamiento neuronal defectuoso {svg_9}.

Diferenciación neuronal

Se ha demostrado que SAHA contrarresta la diferenciación neuronal y la maduración defectuosas en modelos animales y celulares {svg_10}. Esto podría tener implicaciones para el tratamiento de trastornos del desarrollo neurológico.

Inhibición de la histona desacetilasa

Vorinostat y sus análogos actúan como inhibidores de la histona desacetilasa {svg_11}. La inhibición de HDAC puede conducir a la diferenciación celular, apoptosis y detención del ciclo celular, tanto en varias líneas celulares cancerosas como in vivo {svg_12}.

Mecanismo De Acción

Target of Action

Vorinostat primarily targets histone deacetylases HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class II) . These enzymes play a crucial role in gene transcription and cell signaling pathways . They catalyze the removal of acetyl groups from the lysine residues of histone proteins .

Mode of Action

Vorinostat inhibits the enzymatic activity of histone deacetylases at nanomolar concentrations . It binds to the active site of these enzymes and acts as a chelator for zinc ions also found in the active site .

Biochemical Pathways

The major pathways of Vorinostat metabolism involve glucuronidation and hydrolysis followed by β-oxidation . The inhibition of histone deacetylases by Vorinostat results in the accumulation of acetylated histones and acetylated proteins, including transcription factors crucial for the expression of genes needed to induce cell differentiation .

Pharmacokinetics

Vorinostat exhibits dose-proportional pharmacokinetics and a modest food effect . Its metabolism involves hepatic glucuronidation and β-oxidation . The metabolites of Vorinostat include Vorinostat-o-glucuronide and 4-anilino-4-oxobutanoic acid, both of which are pharmacologically inactive . The elimination half-life of Vorinostat and its glucuronide metabolite is approximately 2 hours .

Result of Action

The inhibition of histone deacetylases by Vorinostat leads to changes in gene transcription and cell signaling, potentially leading to a malignant phenotype . Clinical activity has been demonstrated in patients with a variety of malignancies, including cutaneous T-cell lymphoma (CTCL) .

Action Environment

The clinical pharmacology profile of Vorinostat is favorable, and there appear to be no major differences in the pharmacokinetics of Vorinostat in special populations, including varying demographics and hepatic dysfunction . Environmental factors that could influence Vorinostat’s action, efficacy, and stability include the patient’s diet (due to the modest food effect) and liver function (due to the role of hepatic glucuronidation in Vorinostat’s metabolism) .

Safety and Hazards

Vorinostat, the parent compound of Vorinostat-o-glucuronide, has been associated with several adverse effects. It is suspected of causing genetic defects and may damage fertility or the unborn child. It also causes damage to organs through prolonged or repeated exposure .

Direcciones Futuras

Vorinostat has shown promising clinical activity against hematologic and solid tumors at doses that have been well tolerated by patients. Recent non-clinical experiments that explored the effects of Vorinostat in combination with other chemotherapeutic agents have begun to illuminate potential mechanisms of action for this histone deacetylase inhibitor and are providing guidance for new avenues of clinical investigation .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXZHORDQQELAH-JNIAIEOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863456-50-2
Record name Vorinostat-o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863456502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VORINOSTAT-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8031213WQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the significance of Vorinostat-O-glucuronide in the context of Vorinostat treatment?

A1: Vorinostat-O-glucuronide is a metabolite of the anti-cancer drug Vorinostat. It is formed through glucuronidation, a metabolic process where a glucuronic acid molecule is attached to Vorinostat, primarily by the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) []. This process generally makes the drug molecule more water-soluble and easier for the body to excrete. The study found that individuals with a specific genetic variation (UGT2B17*2 homozygotes) have reduced UGT2B17 enzyme activity, leading to lower levels of Vorinostat-O-glucuronide and potentially higher levels of active Vorinostat in the body []. This difference in metabolism could explain the observed variations in drug efficacy and toxicity among patients with different UGT2B17 genotypes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.